Coh-000; coh 000

Description

Significance of Protein Post-Translational Modifications in Cellular Homeostasis

Post-translational modifications (PTMs) are covalent chemical alterations that proteins undergo after their synthesis by ribosomes. wikipedia.org These modifications are fundamental to virtually all aspects of cell biology in eukaryotes, expanding the functional diversity of the proteome far beyond what is encoded by the genome. nih.govnih.gov PTMs regulate a vast range of cellular functions by influencing protein activity, stability, localization, and interactions with other molecules like proteins and DNA. nih.govyoutube.com Common examples of PTMs include phosphorylation, glycosylation, ubiquitination, and methylation. wikipedia.orgyoutube.com

This intricate regulatory network is crucial for maintaining cellular homeostasis, the stable internal environment necessary for normal cell function. nih.gov PTMs are involved in critical processes such as signal transduction, DNA repair, cell cycle progression, gene expression, and metabolism. nih.govfrontiersin.org Consequently, the dysregulation of PTMs is implicated in the pathology of numerous human diseases, including cancer and neurodegenerative disorders, making the enzymes that mediate these modifications attractive targets for therapeutic intervention. nih.gov

The Ubiquitin-like Modification System: Focus on SUMOylation Pathway Dynamics

Among the diverse array of PTMs, modification by ubiquitin and ubiquitin-like proteins (Ubls) is a key regulatory mechanism. frontiersin.org The Small Ubiquitin-like Modifier (SUMO) system, or SUMOylation, is an essential and highly dynamic PTM process. frontiersin.orgnumberanalytics.com Unlike ubiquitination, which is primarily known for targeting proteins for degradation, SUMOylation mainly regulates a protein's function by altering its localization, protein-protein interactions, or stability. numberanalytics.comnih.gov

The SUMOylation process involves a sequential enzymatic cascade analogous to ubiquitination: nih.gov

Activation (E1): The SUMO-activating enzyme (E1), a heterodimer composed of SAE1 and SAE2 (also known as Aos1 and Uba2), activates the SUMO protein in an ATP-dependent reaction. numberanalytics.comnih.gov

Conjugation (E2): The activated SUMO is then transferred to the single SUMO-conjugating enzyme, Ubc9. numberanalytics.comnih.gov

Ligation (E3): A SUMO E3 ligase, such as a PIAS protein, facilitates the transfer of SUMO from Ubc9 to a specific lysine (B10760008) residue on the target protein, often within a consensus motif (ψKxE). numberanalytics.comnih.gov

This process is reversible, with SUMO-specific proteases (SENPs) catalyzing the deconjugation of SUMO from its substrates. numberanalytics.comresearchgate.net This dynamic balance between SUMOylation and de-SUMOylation is vital for normal cellular processes, including nuclear transport, the DNA damage response, gene expression, and cell cycle control. nih.govnih.govresearchgate.net

Rationale for Targeting the SUMO-Activating Enzyme (SUMO E1) in Disease Pathologies

The SUMOylation pathway is frequently dysregulated in various diseases, most notably cancer. researchgate.netnih.gov Elevated levels of SUMO pathway components and altered SUMOylation of key oncoproteins and tumor suppressors are observed in many malignancies. nih.govnih.gov This dysregulation can contribute to tumorigenesis, cancer progression, and resistance to therapy. nih.govconsensus.app For example, oncogenes like Myc require a functional SUMO pathway to drive their oncogenic programs. nih.govnih.gov The SUMOylation machinery helps cancer cells survive under stressful conditions, such as hypoxia, which is common in the tumor microenvironment. nih.govnih.gov

Targeting the SUMO pathway has therefore emerged as a promising therapeutic strategy. researchgate.net The SUMO-activating enzyme (E1), comprised of SAE1 and UBA2, is a particularly attractive target. mdpi.com As the first and rate-limiting step in the cascade, its inhibition can globally shut down the modification of all SUMO substrates, offering a powerful method to disrupt the processes that cancer cells depend on. nih.govnih.gov Inhibiting SUMO E1 has been shown to decrease the proliferation of cancer cells, induce cell death, and potentially activate an anti-tumor immune response. nih.govmdpi.comresearchgate.net Recent studies in colorectal cancer have identified the E1 subunit SAE1 as a biomarker for poor prognosis and radio-resistance, further strengthening the rationale for its therapeutic targeting. mdpi.com

Discovery and Initial Characterization of COH000 as a Novel Inhibitor

COH000 was identified as a first-in-class, highly specific inhibitor of the SUMO-activating enzyme (E1). axonmedchem.com It is described as an allosteric, covalent, and irreversible inhibitor. medchemexpress.comselleckchem.com Unlike inhibitors that compete with ATP or SUMO for binding to the enzyme's active site, COH000 binds to a cryptic allosteric pocket on the SAE2 subunit of the E1 enzyme. nih.govnih.gov This binding induces significant conformational changes in the enzyme. nih.gov

Biochemical studies have demonstrated that COH000 inhibits the SUMOylation process with a half-maximal inhibitory concentration (IC50) of 0.2 μM in vitro. medchemexpress.comselleckchem.com A key feature of its mechanism is its high selectivity for the SUMO pathway over the related ubiquitin pathway, showing over 500-fold greater selectivity for SUMOylation. medchemexpress.com This specificity is critical for minimizing off-target effects. Research indicates that COH000 covalently binds to the enzyme, which is consistent with its extremely slow off-rate. medchemexpress.comnih.gov

Table 1: Properties of COH000

| Property | Description | Source(s) |

|---|---|---|

| Target | SUMO-activating enzyme (E1) | axonmedchem.comselleckchem.com |

| Mechanism | Allosteric, covalent, irreversible inhibitor | medchemexpress.comselleckchem.comnih.gov |

| Binding Site | Cryptic allosteric site on the SAE2 subunit | nih.govnih.gov |

| IC50 | 0.2 μM (for in vitro SUMOylation) | medchemexpress.comselleckchem.com |

| Selectivity | >500-fold for SUMOylation over ubiquitylation | medchemexpress.com |

Current Research Landscape and Objectives for COH000 Investigation

The current research on COH000 focuses on elucidating its therapeutic potential, particularly in oncology. Studies have shown that COH000 can induce potent anti-tumor effects in colorectal cancer cells and in mouse and patient-derived xenograft models. axonmedchem.com It has also been found to decrease the expression of the oncoprotein Myc in lymphoma cell lines. nih.gov

The discovery of COH000 and its unique allosteric binding site has opened new avenues for drug development. nih.gov It serves as a valuable tool for studying the biological consequences of SUMOylation inhibition and as a lead compound for developing new cancer therapies. nih.gov The SUMO E1 enzyme is now being explored as a novel immuno-oncology target, with research suggesting that its inhibition can stimulate interferon signaling and activate anti-tumor immunity. researchgate.netnih.gov

COH000 is often discussed in the context of other SUMO E1 inhibitors, such as TAK-981 (also known as ML-792), which is currently in clinical trials. researchgate.netnih.gov While COH000 is reported to be less potent than TAK-981 (micromolar vs. nanomolar range), its distinct allosteric mechanism provides a different approach to targeting the same enzyme. nih.gov Ongoing research aims to fully characterize the biological impact of COH000 and explore its potential in various disease models, contributing to the broader effort to validate the SUMO pathway as a druggable target in cancer and other pathologies. researchgate.netresearchgate.net

Table 2: Comparison of Selected SUMO E1 Inhibitors

| Inhibitor | Mechanism | Potency (IC50) | Status/Note | Source(s) |

|---|---|---|---|---|

| COH000 | Covalent allosteric inhibitor | 0.2 µM | Preclinical; binds allosteric site on SAE2. | nih.govmedchemexpress.comselleckchem.com |

| TAK-981 (ML-792) | Forms SUMO-inhibitor adduct | ~3-11 nM | In clinical trials; mechanism-based. | researchgate.netnih.gov |

| Ginkgolic acid | Non-covalent | 3.0 µM | Natural compound. | nih.gov |

| Anacardic acid | Non-covalent | 2.2 µM | Natural compound. | nih.gov |

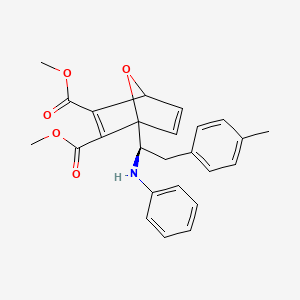

Structure

3D Structure

Properties

Molecular Formula |

C25H25NO5 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

dimethyl 1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |

InChI |

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m1/s1 |

InChI Key |

UFPINDDCTUCUSA-ABGUIGEDSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Coh000

Synthetic Pathways and Methodologies for COH000 Elucidation

While specific detailed synthetic pathways for COH000 are not extensively elaborated in the provided search results, it is noted that its discovery involved experimental screening of a large compound library followed by chemical optimization biorxiv.org. The synthesis of COH000 is described as being detailed in supplementary notes within relevant publications, indicating established synthetic procedures for its preparation nih.gov. The compound is commercially available with high purity (>98%) from specialized suppliers, suggesting that its synthesis is reproducible axonmedchem.com.

Design and Synthesis of COH000 Derivatives and Analogs

The identification of COH000 as a SUMO E1 inhibitor has spurred interest in designing and synthesizing derivatives and analogs. These efforts are crucial for understanding the structure-activity relationships and for developing improved inhibitors. Research has focused on exploring the non-covalent interactions of COH000 with SUMO E1, which are critical for its inhibitory mechanism and have revealed discrepancies with initial X-ray structures nih.govnih.govacs.org. Computational modeling, particularly Ligand Gaussian accelerated Molecular Dynamics (LiGaMD), has been employed to study these non-covalent interactions and to guide the rational design of new covalent and non-covalent allosteric inhibitors targeting SUMO E1 nih.govnih.gov.

Structure-Activity Relationship (SAR) Analysis of COH000 and Related Compounds

SAR studies are fundamental to understanding how the chemical structure of COH000 and its analogs correlates with their inhibitory activity against SUMO E1. These studies have been instrumental in reconciling observed biological activity with structural data, particularly concerning the non-covalent binding events preceding covalent adduct formation nih.govnih.govacs.org.

Identification of Key Pharmacophoric Elements within COH000

The crystal structure of COH000 bound to SUMO E1 (PDB: 6CWY) reveals that the inhibitor targets a cryptic pocket distinct from the active site, which is completely buried in previous SUMO E1 structures nih.govrcsb.org. COH000 binding induces significant structural changes, including the disassembly of the active site and a 180° rotation of the catalytic cysteine-containing SCCH domain, effectively locking the enzyme in an inactive conformation nih.govrcsb.orgresearchgate.net. LiGaMD simulations have identified a critical low-energy non-covalent binding intermediate conformation of COH000, which aligns well with SAR data of its analogs and provides insights into the essential pharmacophoric elements responsible for binding and inhibition nih.govnih.gov. This non-covalent intermediate is key to understanding the allosteric inhibition mechanism nih.govnih.gov.

Impact of Structural Modifications on SUMO E1 Inhibition by COH000 Analogs

SAR data for COH000 analogs has been crucial in understanding the impact of structural modifications on SUMO E1 inhibition. Discrepancies between X-ray structures and SAR data highlighted the importance of investigating the non-covalent interactions that precede covalent inhibition nih.govnih.govacs.org. LiGaMD simulations have successfully identified a critical low-energy non-covalent binding intermediate that explains these SAR findings, demonstrating that structural modifications influencing this intermediate conformation significantly affect SUMO E1 inhibition nih.govnih.gov. While specific data tables detailing IC50 values for various COH000 analogs are not directly provided in the search results, the studies emphasize that these SAR data are used to validate computational models of the non-covalent binding intermediate nih.govnih.gov.

Computational Chemistry and Molecular Modeling Approaches in COH000 Optimization

Computational chemistry and molecular modeling have played a pivotal role in understanding COH000's interaction with SUMO E1 and optimizing its inhibitory profile. Specifically, Ligand Gaussian accelerated Molecular Dynamics (LiGaMD) simulations have been employed to investigate the non-covalent interactions between COH000 and SUMO E1 during inhibitor dissociation nih.govnih.govacs.org. These simulations, based on the X-ray crystal structure of the SUMO E1-COH000 complex (PDB: 6CWY), have successfully identified critical low-energy non-covalent binding intermediate conformations nih.govnih.govrcsb.org. These computational findings have been instrumental in reconciling experimental SAR data with structural observations, thereby facilitating the rational design of new covalent and non-covalent allosteric inhibitors targeting SUMO E1 nih.govnih.gov. The use of LiGaMD has allowed researchers to capture repetitive binding and dissociation events, aiding in the understanding of both kinetics and thermodynamics of inhibitor binding nih.gov.

Molecular and Cellular Mechanism of Action of Coh000

Identification and Validation of SUMO E1 Activating Enzyme as the Primary Target of COH000

Extensive research has identified the SUMO E1 activating enzyme as the primary molecular target of COH000 researchgate.netnih.govresearchgate.netbiorxiv.orgmedchemexpress.commdpi.comnih.govaxonmedchem.comnih.govbiorxiv.orgosti.govacs.orgselleckchem.comhodoodo.comthno.orgspandidos-publications.comscholaris.caselleckchem.com. SUMO E1 is a heterodimer composed of the SAE1 (Aos1) and SAE2 (Uba2) subunits, responsible for the initial activation of SUMO proteins biorxiv.orgmdpi.combiorxiv.orgthno.orgspandidos-publications.comscholaris.ca. COH000 exhibits high specificity for SUMOylation, demonstrating over 500-fold selectivity for SUMOylation compared to ubiquitylation medchemexpress.com. This selectivity strongly validates SUMO E1 as its primary target. Further validation comes from site-directed mutagenesis studies. Specifically, the mutation of Cys30 in the Uba2 subunit to serine (Uba2 C30S mutant) renders the enzyme resistant to COH000's inhibitory effects, confirming that Cys30 is essential for the covalent modification and subsequent inhibition researchgate.netnih.gov.

Allosteric Binding Mechanism of COH000 to SUMO E1

COH000 functions as an allosteric inhibitor, meaning it binds to a site on SUMO E1 that is distinct from the enzyme's active site where ATP and SUMO substrates bind nih.govbiorxiv.orgmedchemexpress.comaxonmedchem.combiorxiv.orgosti.govacs.orgselleckchem.comhodoodo.comthno.orgresearchgate.netnih.govfirstwordpharma.com. This binding does not compete with the binding of ATP or SUMO1 to the enzyme medchemexpress.comnih.gov. By binding at an allosteric site, COH000 induces conformational changes that indirectly inhibit the enzyme's catalytic functions.

Elucidation of the Cryptic Binding Pocket for COH000 on SUMO E1

A key discovery regarding COH000's mechanism is its interaction with a "cryptic" binding pocket on SUMO E1 researchgate.netnih.govosti.govhodoodo.comfirstwordpharma.com. This pocket is described as being completely buried and inaccessible in all previously solved structures of SUMO E1 researchgate.netnih.govosti.govfirstwordpharma.com. The binding of COH000 to SUMO E1 triggers significant conformational rearrangements within the enzyme. These include the rotation of the catalytic cysteine-containing SCCH domain by approximately 180 degrees and the disassembly of the active site researchgate.netnih.govosti.govfirstwordpharma.com. This allosteric pocket is formed by residues such as Phe80 in Sae1 and Lys34 and Phe83 in Uba2 researchgate.netnih.gov. These induced structural changes effectively lock the enzyme in a previously unobserved inactive conformation researchgate.netnih.govosti.govfirstwordpharma.com.

Non-Covalent Binding Intermediates in COH000-SUMO E1 Interaction

Investigating the initial stages of COH000's interaction with SUMO E1, particularly during inhibitor dissociation, has revealed the presence of critical non-covalent binding intermediates. Through advanced computational techniques, such as Ligand Gaussian accelerated Molecular Dynamics (LiGaMD) simulations, researchers have identified a low-energy non-covalent binding intermediate conformation of COH000 nih.govacs.orgresearchgate.netnih.govku.edu. This intermediate state is characterized by a "flip" in the ligand's binding pose when compared to the final covalent complex structure observed in X-ray crystallography nih.gov. These non-covalent interactions are essential for correctly positioning the inhibitor's reactive warhead to facilitate subsequent covalent bond formation biorxiv.org.

Covalent Modification and Irreversible Inhibition by COH000

COH000 is classified as a covalent inhibitor, meaning it forms a stable chemical bond with its target enzyme biorxiv.orgmedchemexpress.comaxonmedchem.combiorxiv.orgselleckchem.comthno.org. The inhibitor utilizes a 7-oxabicyclo[2.2.1]hept-2-ene warhead to engage in this covalent reaction researchgate.netbiorxiv.org. The resulting inhibition is irreversible, characterized by an extremely slow off-rate from the enzyme medchemexpress.comnih.govselleckchem.com.

Specificity of Covalent Adduct Formation (e.g., Cys30 of Uba2)

The covalent modification induced by COH000 occurs specifically at the Cys30 residue located within the Uba2 subunit of SUMO E1 researchgate.netbiorxiv.orgnih.govbiorxiv.orgthno.orgbenchchem.com. Importantly, this cysteine residue is not directly involved in the binding of ATP or SUMO substrates, which explains why COH000 does not compete with these molecules for binding medchemexpress.comnih.gov. The critical role of Cys30 in COH000's mechanism is further underscored by experiments where mutating this residue to serine (C30S mutant) completely abolishes the inhibitory effect of COH000, thereby confirming the specificity of the covalent adduct formation at this site researchgate.netnih.gov.

Irreversibility of COH000-Mediated SUMO E1 Inhibition

The covalent linkage formed between COH000 and Cys30 of Uba2 results in the irreversible inhibition of SUMO E1 activity medchemexpress.comnih.govselleckchem.com. Evidence for this irreversibility includes observations of an extremely slow off-rate for the inhibitor from the enzyme. In dialysis experiments, SUMO E1 activity remained undetectable for up to 8 hours after the enzyme, pre-treated with COH000, was dialyzed against inhibitor-free buffer nih.gov. This sustained inhibition, despite the removal of free inhibitor, is a hallmark of irreversible covalent modification.

Table 1: Key Characteristics of COH000 Inhibition of SUMO E1

| Characteristic | Description |

| Target Enzyme | SUMO E1 Activating Enzyme (SAE), a heterodimer of SAE1 (Aos1) and SAE2 (Uba2) |

| Inhibition Type | Allosteric, Covalent, Irreversible |

| Binding Site | Cryptic allosteric pocket, distinct from the active site; formed by induced conformational changes. |

| Covalent Modification Site | Cys30 of the Uba2 subunit |

| Mechanism of Inhibition | Binds to an allosteric site, inducing conformational changes that rotate the SCCH domain and disassemble the active site, leading to inactivation. |

| Specificity | High specificity for SUMOylation over ubiquitylation (>500-fold). |

| IC50 (SUMOylation) | 0.2 μM medchemexpress.comselleckchem.comhodoodo.com |

| Key Residues Involved | Phe80 (Sae1), Lys34, Phe83, Cys30 (Uba2) researchgate.netnih.gov |

Preclinical Pharmacological Evaluation of Coh000

In Vitro Pharmacological Profiling of COH-000

The in vitro characterization of COH-000 has established its mechanism of action and potency as a selective inhibitor of SUMOylation.

Enzymatic Inhibition Kinetics and Potency (IC50 for SUMOylation)

COH-000 is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE) nih.gov. In in vitro SUMOylation assays, COH-000 demonstrates potent inhibition with a half-maximal inhibitory concentration (IC50) of 0.2 μM nih.gov. Its mechanism is distinct from ATP-competitive inhibitors, as it targets a cryptic allosteric pocket on the SAE, preventing both SUMO and ATP binding nih.gov. This covalent modification leads to a conformational change in the enzyme, locking it in an inactive state researchgate.net. Further studies have highlighted the remarkable selectivity of COH-000, showing over 500-fold greater potency for inhibiting SUMOylation compared to the related ubiquitylation pathway nih.gov.

| Parameter | Value | Reference |

| Target | SUMO-activating enzyme (SAE) | nih.gov |

| Mechanism | Allosteric, Covalent, Irreversible | nih.gov |

| IC50 (SUMOylation) | 0.2 μM | nih.gov |

| Selectivity (vs. Ubiquitylation) | >500-fold | nih.gov |

Cell-Based Assays for SUMOylation Inhibition

The cellular activity of COH-000 has been confirmed in various cancer cell lines. Treatment with COH-000 has been shown to induce apoptosis, a form of programmed cell death, which is consistent with the effects of inhibiting the SUMOylation pathway nih.gov. In cellular assays, COH-000 demonstrates anti-proliferative activity, indicating its potential to halt the growth of cancer cells nih.gov. While specific cell-based SUMOylation inhibition assays detailing dose-response effects on global SUMOylation levels are not extensively publicly documented, the observed induction of apoptosis and anti-proliferative effects serve as functional readouts of its intracellular target engagement and downstream biological consequences.

Cellular Target Engagement Studies (e.g., Cellular Thermal Shift Assay - CETSA)

To date, there is no publicly available information specifically detailing the use of Cellular Thermal Shift Assay (CETSA) to confirm the direct target engagement of COH-000 with the SUMO-activating enzyme in a cellular context.

In Vivo Efficacy Studies of COH-000 in Preclinical Disease Models

The anti-tumor potential of COH-000 has been evaluated in preclinical animal models, demonstrating its promise as a therapeutic agent.

Antitumor Activity Assessment in Xenograft Models (e.g., Colorectal Cancer Xenografts)

COH-000 has shown excellent anti-tumor activity in xenograft models of colorectal cancer nih.gov. While specific quantitative data on tumor growth inhibition (TGI) from these studies are not detailed in the available resources, the qualitative reports of its efficacy in these preclinical models have positioned COH-000 as a promising candidate for the treatment of colon cancers nih.gov.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

In preclinical studies, COH-000 has been shown to modulate microRNA (miRNA) levels, specifically inducing the expression of miR-34b and reducing the expression of c-Myc nih.gov. These molecules represent potential pharmacodynamic biomarkers that could be used to monitor the biological activity of COH-000 in vivo. The downregulation of c-Myc, a well-known oncoprotein, is a significant finding, as the SUMOylation pathway is known to be critical for the survival of cancer cells with high levels of MYC activity. However, further validation of these and other potential biomarkers in preclinical settings is necessary to establish robust indicators of target engagement and therapeutic response for future clinical development.

Preclinical Pharmacokinetics and Metabolism Studies of Coh000

Absorption and Distribution Characteristics in Preclinical Models

Comprehensive in vivo studies detailing the absorption and distribution of COH-000 in preclinical species are not publicly available. General statements from early discovery literature suggest the compound has been evaluated in in vivo models, but specific parameters related to its tissue distribution and plasma protein binding have not been disclosed.

Tissue Distribution Profiles of COH-000

Specific data on the concentration of COH-000 in various tissues following administration in preclinical models are not available in the public domain. Such studies are crucial for understanding the compound's potential sites of action and accumulation. In preclinical studies using mouse models of lymphoma and pancreatic cancer, COH-000 (as TAK-981) was administered intravenously, leading to anti-tumor effects and modulation of immune cells in the tumor, spleen, and peripheral blood nih.gov. This implies that the compound distributes to these tissues, but quantitative concentration data has not been published.

Table 1: Illustrative Tissue Distribution of COH-000 in a Preclinical Model Note: The following table is a template. Specific experimental data for COH-000 is not publicly available.

| Tissue | Concentration (ng/g or ng/mL) |

|---|---|

| Blood | Data not available |

| Liver | Data not available |

| Spleen | Data not available |

| Tumor | Data not available |

| Kidney | Data not available |

| Lung | Data not available |

Plasma Protein Binding Characteristics

The extent to which COH-000 binds to plasma proteins in preclinical species has not been detailed in available publications. This parameter is critical for interpreting pharmacokinetic data, as generally only the unbound fraction of a drug is available to exert its pharmacological effect. A publication on the discovery of TAK-981 noted that the compound exhibits high blood-to-plasma partitioning, which may be attributable to reversible binding to carbonic anhydrase in red blood cells. However, a specific percentage for plasma protein binding was not provided.

Table 2: Plasma Protein Binding of COH-000 in Various Preclinical Species Note: The following table is a template. Specific experimental data for COH-000 is not publicly available.

| Species | Plasma Protein Binding (%) |

|---|---|

| Mouse | Data not available |

| Rat | Data not available |

Metabolic Pathways and Enzyme Identification of COH-000 Biotransformation

Information regarding the metabolic fate of COH-000 is limited. Early in vitro data provides some insight into its metabolic stability and potential for metabolism.

Metabolite Identification and Characterization

There is no publicly available information identifying or characterizing the metabolites of COH-000 formed in preclinical species. Human studies using radiolabeled ([14C]) subasumstat have been planned to investigate its ADME, which would include metabolite profiling, but the results of corresponding preclinical studies are not published springer.com.

Table 3: Known Metabolites of COH-000 in Preclinical Species Note: The following table is a template. Specific experimental data for COH-000 is not publicly available.

| Metabolite ID | Proposed Structure | Method of Identification | Preclinical Species |

|---|

Excretion Pathways of COH-000 in Preclinical Species

Detailed studies on the routes and extent of excretion of COH-000 and its potential metabolites (e.g., via urine or feces) in preclinical animal models have not been published. Human ADME studies with radiolabeled compound are planned, which will provide this information for humans, but corresponding preclinical data remains unavailable.

Table 4: Excretion of COH-000 in a Preclinical Model Note: The following table is a template. Specific experimental data for COH-000 is not publicly available.

| Route of Excretion | Percentage of Administered Dose |

|---|---|

| Urine | Data not available |

Preclinical Pharmacokinetic and Metabolic Profile of COH-000 Remains Undisclosed in Publicly Available Scientific Literature

Despite significant interest in novel chemical compounds for various therapeutic applications, detailed preclinical pharmacokinetic and metabolism studies for the compound designated as "COH-000" are not available in the public domain. A thorough review of scientific databases and research publications has yielded no specific data on the absorption, distribution, metabolism, and excretion (ADME) properties of COH-000.

Consequently, information regarding the pharmacokinetic modeling and data analysis for this particular compound is also unavailable. Pharmacokinetic modeling is a crucial step in drug development that utilizes mathematical models to understand and predict the concentration-time profile of a drug in the body. nih.govnih.govmdpi.com This process is essential for translating preclinical findings to clinical scenarios. mdpi.comnih.gov However, without foundational preclinical data, such modeling cannot be performed or reported.

At present, the absence of published research on COH-000 prevents a scientific discussion of its preclinical pharmacokinetic and metabolic characteristics. Further dissemination of research findings by the developing entity is required for a comprehensive understanding of this compound's profile.

Due to the lack of available data, a detailed article on the preclinical pharmacokinetics and metabolism of COH-000, including pharmacokinetic modeling and data analysis, cannot be generated at this time. No data tables or specific research findings can be presented.

Unfortunately, the search for information specifically pertaining to the chemical compound "COH000" and its advanced preclinical toxicology research yielded no relevant results. Consequently, it is not possible to generate a detailed, scientifically accurate article focusing solely on the requested topics for this compound.

The searches conducted covered the following areas as per your outline:

Advanced Preclinical Toxicology Research of Coh000

Toxicokinetic Relationships in Preclinical Models Investigating COH000:No specific toxicokinetic data or relationships for COH000 were found. General information on toxicokinetics describes how the body handles a chemical through absorption, distribution, metabolism, and excretion (ADME) processes, and the importance of toxicokinetic models (e.g., PBTK models) in relating exposure to observed effects and understanding mechanisms of actionrivm.nleuropa.eunih.gov.

Without specific research data or findings for "COH000", it is not feasible to create the detailed article with data tables as requested. The compound identifier "COH000" may refer to a proprietary substance, an internal research code, or a compound for which public scientific literature is not yet available or indexed under this specific designation.

Analytical Methodologies for Coh000 Research

Quantitative Analytical Methods for COH000 in Biological Matrices

The accurate quantification of COH000 in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique employed for this purpose due to its high sensitivity, selectivity, and throughput mdpi.comnih.govnih.govstanford.edu.

Methodological Approach: LC-MS/MS methods for COH000 typically involve:

Sample Preparation: Extraction techniques such as protein precipitation or liquid-liquid extraction (LLE) are used to isolate COH000 from complex biological matrices like plasma or urine, minimizing matrix effects mdpi.comnih.govstanford.edumdpi.com.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is utilized to separate COH000 from endogenous components and potential interfering substances. Commonly used stationary phases include C18 columns, with mobile phases optimized for efficient separation mdpi.comijpsonline.comashdin.com.

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for sensitive and selective detection and quantification of COH000, often using a specific precursor-to-product ion transition mdpi.comnih.govnih.gov.

Research Findings: Studies have demonstrated the successful validation of LC-MS/MS methods for COH000 or similar compounds in biological matrices, adhering to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) mdpi.comstanford.edu. These validations typically assess linearity, accuracy, precision, selectivity, matrix effects, and stability mdpi.comstanford.edu. For instance, a validated LC-MS/MS method for carbonic anhydrase inhibitors (structurally related to drug candidates) in human plasma achieved linearity over specified concentration ranges, with accuracy and precision within acceptable limits mdpi.com. The methods are crucial for therapeutic drug monitoring and pre-clinical/clinical studies mdpi.comnih.gov.

Chromatographic Techniques for COH000 Purity and Related Substances in Research Samples

Assessing the purity of COH000 and identifying any related substances or impurities are critical for ensuring the quality and reliability of research findings. High-Performance Liquid Chromatography (HPLC) is the primary technique for this analysis ijpsonline.comtorontech.comnih.gov.

Methodological Approach:

HPLC Separation: HPLC systems, typically equipped with UV-Vis detectors or Diode Array Detectors (DAD), are used to separate COH000 from its impurities and degradation products ijpsonline.comtorontech.comnih.gov. The choice of stationary phase (e.g., C18 columns), mobile phase composition, flow rate, and detection wavelength are optimized to achieve baseline separation and sensitive detection ijpsonline.comtorontech.com.

Peak Purity Analysis: Photodiode Array (PDA) detectors can assess peak purity by analyzing spectral variations across a chromatographic peak. Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more definitive assessment by detecting coelution based on mass differences, thereby identifying low-level contaminants sepscience.com.

Identification of Related Substances: LC-MS and LC-MS/MS are invaluable for identifying the chemical structures of related substances or impurities by analyzing their mass-to-charge ratios and fragmentation patterns ijpsonline.com.

Research Findings: HPLC methods are routinely developed and validated to quantify related substances in pharmaceutical compounds ijpsonline.comtorontech.com. For example, an HPLC method was developed and validated for the determination of related substances in Tamsulosin Hydrochloride sustained-release capsules, successfully identifying five main degradation products using LC-MS/MS ijpsonline.com. The validation parameters for such methods include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) ijpsonline.comtorontech.com.

Spectroscopic and Spectrometric Methods for Structural Elucidation and Confirmation of COH000 and its Metabolites

Spectroscopic and spectrometric techniques are fundamental for confirming the chemical structure of COH000 and identifying its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques in this area arome-science.comnih.govijpras.comthermofisher.comnumberanalytics.comglycopedia.eupageplace.denih.govchemrxiv.org.

Methodological Approach:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the connectivity of atoms, functional groups, and stereochemistry. Techniques such as 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed. NMR is highly reproducible and can provide quantitative data, making it ideal for structural characterization and confirmation arome-science.comnih.govnumberanalytics.comglycopedia.eunih.gov. Computer-assisted structure elucidation (CASE) programs and machine learning models are increasingly used to interpret complex NMR spectra and predict structures nih.govchemrxiv.org.

Mass Spectrometry (MS): MS determines the molecular weight and fragmentation patterns of molecules, aiding in structural elucidation and metabolite identification. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining elemental composition ijpras.comnumberanalytics.com. Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment ions and analyze their daughter ions, providing further structural insights ijpras.comthermofisher.com. LC-MS is widely used for metabolite identification by coupling chromatographic separation with mass spectrometric detection ijpras.commdpi.com.

Research Findings: COH000's structure has been elucidated through crystallographic analysis, revealing its covalent attachment to Cys30 of SUMO E1 via a 7-oxabicyclo[2.2.1]hept-2-ene warhead researchgate.netnih.gov. This structural information is critical for understanding its mechanism of action. Research in metabolomics often involves combining NMR and MS techniques to comprehensively characterize metabolites arome-science.comijpras.comthermofisher.comglycopedia.eumdpi.com. For instance, NMR can provide precise quantitation and superior compound identification, while MS offers high sensitivity and molecular identification, with LC-MS being a powerful tool for metabolite identification and quantification arome-science.comijpras.comthermofisher.commdpi.com. The combination of these techniques allows for the detailed characterization of complex biological samples and the identification of drug metabolites ijpras.commdpi.com.

Compound Names Mentioned:

| Compound Name |

|---|

| COH000 |

| SUMO E1 |

| Uba2 |

| Aos1 |

| SUMO1 |

| SUMO2/3 |

Future Research Directions and Therapeutic Implications of Coh000

Translational Potential of COH000 in Oncology

The dysregulation of SUMOylation is a hallmark of various cancers, making the SUMO E1 enzyme an attractive target for therapeutic intervention. COH000 has shown considerable promise in preclinical cancer models, and its translational potential in oncology is a primary area of future research.

Initial studies have demonstrated the potent anti-tumor effects of COH000 in colorectal cancer cells, as well as in mouse and patient-derived xenograft models. A key focus of future research will be to expand these investigations to a broader range of solid tumors and hematological malignancies. The SUMO-activating enzyme (SAE) is considered a potential target for inhibiting cancers dependent on c-Myc and KRas, and COH000 has the potential to reduce cancer cell stemness and resistance. cancer-research-network.com Further exploration into its efficacy in cancers with specific genetic backgrounds, such as those with mutations in oncogenes or tumor suppressor genes that are regulated by SUMOylation, will be crucial.

The molecular mechanisms underlying the anti-cancer activity of COH000 also warrant deeper investigation. It has been shown that COH000 can induce the expression of miR-34b and reduce the expression of c-Myc, a key oncogene. cancer-research-network.com Elucidating the full spectrum of downstream signaling pathways affected by COH000-mediated SUMOylation inhibition will provide a more comprehensive understanding of its therapeutic effects and may reveal novel biomarkers for patient stratification.

Table 1: Preclinical Anti-Tumor Activity of COH000

| Cancer Type | Model | Key Findings | Reference |

| Colorectal Cancer | Xenograft models in mice | Excellent anti-tumor activity | cancer-research-network.com |

| c-Myc and KRas-dependent cancers | In vitro | Potential target for inhibition | cancer-research-network.com |

Exploration of COH000 in Other Pathological Conditions Regulated by SUMOylation

Beyond oncology, the therapeutic potential of COH000 extends to other diseases where SUMOylation plays a critical regulatory role. Aberrations in SUMOylation have been implicated in the pathogenesis of neurodegenerative disorders and viral infections, presenting exciting opportunities for the application of COH000. cancer-research-network.com

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, abnormal SUMOylation can affect protein aggregation, cellular stress responses, and neuronal survival. Future research should focus on evaluating the ability of COH000 to modulate these pathological processes in relevant in vitro and in vivo models of neurodegeneration. Investigating whether COH000 can cross the blood-brain barrier will be a critical step in its development for central nervous system disorders.

Viral infections also represent a promising area for the therapeutic application of COH000. Many viruses hijack the host's SUMOylation machinery to facilitate their replication, evade the immune system, and promote viral protein stability. By inhibiting the SUMO E1 enzyme, COH000 could potentially disrupt the life cycle of a broad range of viruses. Future studies should explore the antiviral activity of COH000 against various viral pathogens and elucidate the specific viral processes that are dependent on host SUMOylation.

Development of Next-Generation SUMO E1 Inhibitors Inspired by COH000's Mechanism

COH000's discovery as a covalent allosteric inhibitor has provided a unique chemical scaffold and a novel mechanistic paradigm for targeting the SUMO E1 enzyme. nih.gov This has paved the way for the development of next-generation inhibitors with improved pharmacological properties. The crystal structure of SUMO E1 in complex with COH000 has revealed a cryptic allosteric pocket that is not present in other ubiquitin-like E1 enzymes, explaining its high specificity. nih.govresearchgate.net

Researchers have already begun to leverage this structural information to design and synthesize new covalent allosteric inhibitors (CAIs) of SUMO E1. biorxiv.org One study successfully identified two new CAIs with distinct scaffolds and covalent warheads through high-throughput virtual screening based on the COH000-SUMO E1 complex structure. biorxiv.org These new inhibitors, MCULE-3064932370 and MCULE-6830015021, possess different chemical properties and may offer advantages in terms of potency, selectivity, or pharmacokinetic profiles. biorxiv.org

Future efforts in this area will likely focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of COH000 and other CAIs to optimize their binding affinity, covalent reactivity, and cellular activity.

Pharmacokinetic optimization: Improving drug-like properties such as solubility, metabolic stability, and oral bioavailability to develop candidates suitable for clinical development.

Expansion to other E1 enzymes: Applying the principles of allosteric inhibition to target the E1 enzymes of other ubiquitin-like modifiers, thereby expanding the therapeutic landscape.

Table 2: Next-Generation SUMO E1 Covalent Allosteric Inhibitors

| Compound | Covalent Warhead | Discovery Method | Reference |

| COH000 | Undisclosed | High-throughput screening and chemical optimization | biorxiv.org |

| MCULE-3064932370 | Thiocyanate | High-throughput virtual screening | biorxiv.org |

| MCULE-6830015021 | Aldehyde | High-throughput virtual screening | biorxiv.org |

Strategic Combination Therapies Incorporating COH000-Based Inhibitors

To maximize the therapeutic benefit of SUMO E1 inhibition and overcome potential resistance mechanisms, strategic combination therapies will be essential. The rationale for combining COH000-based inhibitors with other anti-cancer agents is to target multiple, non-overlapping pathways that are critical for tumor growth and survival.

One promising approach is to combine COH000 with drugs that target pathways regulated by SUMOylation. For instance, since SUMOylation is known to stabilize c-Myc, combining COH000 with inhibitors of c-Myc or its downstream targets could lead to synergistic anti-tumor effects. Furthermore, a recent study demonstrated that SUMO E1 CAIs can stimulate polyamine synthesis and are synergistic with AdoMetDC inhibitors in suppressing cancer cells. biorxiv.org

Another avenue of exploration is the combination of COH000 with immunotherapy. Inhibition of SUMOylation has been shown to improve the sensitivity of pancreatic cancer to immune checkpoint inhibition. researchgate.netresearchgate.net By modulating the tumor microenvironment and enhancing anti-tumor immune responses, COH000 could potentiate the efficacy of immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.

Future preclinical and clinical studies should systematically evaluate various combination strategies to identify the most effective and well-tolerated regimens for different cancer types.

Challenges and Opportunities in the Preclinical Development of COH000 as a Research Tool and Therapeutic Lead

While COH000 holds significant promise, its preclinical development is not without challenges. A critical hurdle will be to thoroughly characterize its pharmacokinetic and pharmacodynamic properties to establish a clear relationship between drug exposure and biological activity. Long-term toxicity studies will also be necessary to assess the safety of chronic SUMOylation inhibition.

The development of resistance to COH000 is another potential challenge that needs to be addressed. Investigating the molecular mechanisms by which cancer cells might evade the effects of SUMO E1 inhibition will be crucial for developing strategies to overcome resistance, such as the use of combination therapies.

Despite these challenges, the opportunities presented by COH000 are substantial. Its high specificity for the SUMO E1 enzyme, stemming from its unique allosteric binding site, suggests a potentially favorable side-effect profile compared to inhibitors that target the more conserved ATP-binding pocket. biorxiv.org As a research tool, COH000 is invaluable for dissecting the complex roles of SUMOylation in various cellular processes and disease models.

Q & A

Q. What ethical guidelines apply to sharing unpublished Coh-000 data in collaborative research?

- Methodological Answer :

- Data Use Agreements : Draft contracts specifying access rights, attribution, and restrictions on commercial use .

- Anonymization : For clinical data, remove identifiers per GDPR/HIPAA standards before sharing .

Interdisciplinary and Innovation

Q. What advanced methodologies are recommended for validating Coh-000's target interaction mechanisms in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.